molecular formula C19H18N2O4 B214620 2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide

2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No. B214620
M. Wt: 338.4 g/mol
InChI Key: GGARBVOVUGOSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide is a chemical compound that is widely used in scientific research. It is a synthetic molecule that is derived from indole-3-acetic acid, a plant hormone that plays a key role in the growth and development of plants. This compound has been extensively studied for its various biochemical and physiological effects, as well as its potential applications in medicine and biotechnology.

Mechanism of Action

The mechanism of action of 2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide is not fully understood. However, it is believed that this compound exerts its anti-cancer effects through several mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide has been shown to have several other biochemical and physiological effects. Studies have demonstrated that this compound can modulate the immune system, reduce inflammation, and protect against oxidative stress. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One major advantage of using 2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide in lab experiments is its versatility. This compound can be used in a wide range of studies, from cancer biology to neuroscience. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to many researchers.
However, there are also some limitations to using this compound in lab experiments. One major limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain studies.

Future Directions

There are several future directions for research on 2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide. One major area of research is in the development of new anti-cancer therapies. Studies are currently underway to determine the optimal dosing and delivery methods for this compound, as well as its potential use in combination with other anti-cancer drugs.
Another area of research is in the development of new neuroprotective therapies. Studies have shown that 2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Future research will focus on optimizing dosing and delivery methods, as well as determining the long-term safety and efficacy of this compound.
Overall, 2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide is a versatile and promising compound that has the potential to make significant contributions to the fields of cancer biology and neuroscience. Further research is needed to fully understand its mechanism of action and potential applications, but the results of current studies are encouraging.

Synthesis Methods

The synthesis of 2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide is a complex process that involves several steps. One common method for synthesizing this compound is through the reaction of indole-3-acetic acid with acetyl chloride and phenylacetic acid. This reaction produces a mixture of products, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide has been extensively studied for its various scientific research applications. One major area of research is in the field of cancer biology, where this compound has been shown to have anti-cancer properties. Studies have demonstrated that this compound can induce cell death in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.

properties

Product Name

2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)indol-1-yl]acetamide

InChI

InChI=1S/C19H18N2O4/c1-12(17(23)13-7-3-2-4-8-13)19(25)14-9-5-6-10-15(14)21(18(19)24)11-16(20)22/h2-10,12,25H,11H2,1H3,(H2,20,22)

InChI Key

GGARBVOVUGOSFF-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CC(=O)N)O

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CC(=O)N)O

Origin of Product

United States

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